Kevlar 29, monomer-based

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

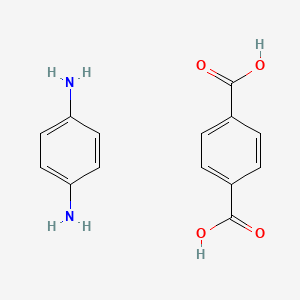

Benzene-1,4-diamine: and terephthalic acid are two significant organic compounds. Benzene-1,4-diamine, also known as para-phenylenediamine, is an aromatic amine with the formula C6H4(NH2)2. Terephthalic acid, also known as benzene-1,4-dicarboxylic acid, is an aromatic dicarboxylic acid with the formula C8H6O4. These compounds are crucial in the synthesis of various polymers and have extensive applications in different industries.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Benzene-1,4-diamine: can be synthesized through the reduction of nitrobenzene derivatives. One common method involves the catalytic hydrogenation of 1,4-dinitrobenzene using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Terephthalic acid: is typically produced by the oxidation of para-xylene.

Industrial Production Methods:

Benzene-1,4-diamine: is industrially produced by the reduction of 1,4-dinitrobenzene using iron and hydrochloric acid, followed by neutralization with sodium hydroxide.

Terephthalic acid: is produced on a large scale through the Amoco process, which involves the catalytic oxidation of para-xylene with air in the presence of acetic acid as a solvent.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzene-1,4-diamine can undergo oxidation to form quinone derivatives. Terephthalic acid can be oxidized to form terephthaloyl chloride.

Reduction: Benzene-1,4-diamine can be reduced to form aniline derivatives.

Substitution: Both compounds can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron with hydrochloric acid are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like acyl chlorides, sulfonyl chlorides, and halogens.

Major Products:

Oxidation: Quinone derivatives from benzene-1,4-diamine and terephthaloyl chloride from terephthalic acid.

Reduction: Aniline derivatives from benzene-1,4-diamine.

Substitution: Amides and sulfonamides from benzene-1,4-diamine.

Scientific Research Applications

Chemistry:

Polymer Synthesis: Both compounds are used in the production of high-performance polymers such as polyamides and polyesters.

Biology and Medicine:

Drug Development: Benzene-1,4-diamine derivatives are used in the synthesis of pharmaceuticals, including antimalarial and anticancer agents.

Biomaterials: Terephthalic acid-based polymers are used in the development of biodegradable materials for medical applications.

Industry:

Textiles: Terephthalic acid is used in the production of polyester fibers for textiles.

Mechanism of Action

Benzene-1,4-diamine:

Molecular Targets: It acts as a nucleophile in various chemical reactions, targeting electrophilic centers.

Terephthalic Acid:

Molecular Targets: It acts as a dicarboxylic acid, forming ester and amide linkages with alcohols and amines.

Pathways: It undergoes condensation reactions to form polyesters and polyamides.

Comparison with Similar Compounds

Phthalic Acid: An isomer of terephthalic acid with carboxyl groups in the ortho position.

Isophthalic Acid: An isomer of terephthalic acid with carboxyl groups in the meta position.

Aniline: A simpler aromatic amine compared to benzene-1,4-diamine.

Uniqueness:

Benzene-1,4-diamine: Its para-substitution pattern allows for the formation of linear polymers with high tensile strength.

Terephthalic Acid: Its para-substitution pattern provides rigidity and stability to the polymers, making them suitable for high-performance applications.

Biological Activity

Kevlar 29, a type of poly(p-phenylene terephthalamide) (PPTA), is renowned for its exceptional mechanical properties, including high tensile strength and thermal stability. Its unique structure, characterized by a combination of rigid rod-like polymer chains, contributes to its widespread use in applications requiring durability and resistance to various environmental factors. This article delves into the biological activity of Kevlar 29, particularly focusing on its interactions with biological systems and potential applications in biomedicine.

Chemical Composition and Structure

Kevlar 29 is synthesized through the condensation polymerization of 1,4-phenylenediamine and terephthalic acid, resulting in a polymer with strong amide bonds that provide significant structural integrity and resistance to degradation. The molecular structure allows for high crystallinity, which is crucial for its mechanical properties but also influences its biological interactions.

Biocompatibility Studies

Recent studies have explored the biocompatibility of Kevlar 29 in various applications, especially in biomedical fields such as tissue engineering and drug delivery systems. The following table summarizes key findings from recent research:

Case Studies on Biomedical Applications

- Tissue Engineering : A study highlighted the potential of Kevlar 29 scaffolds in tissue engineering due to their mechanical strength and biocompatibility. The scaffolds supported cell adhesion and proliferation, indicating their suitability for regenerative medicine applications.

- Drug Delivery Systems : Research has shown that Kevlar 29 can be utilized as a carrier for drug delivery. Its structural integrity allows for controlled release mechanisms, enhancing therapeutic efficacy while minimizing side effects.

- Wound Dressings : Due to its high tensile strength and resistance to microbial growth, Kevlar 29 has been investigated as a material for advanced wound dressings. Studies indicate that it can provide a protective barrier while allowing for moisture management.

Mechanisms of Biological Interaction

The biological activity of Kevlar 29 is largely influenced by its surface chemistry and mechanical properties. Key mechanisms include:

- Cell Adhesion : The surface characteristics of Kevlar fibers facilitate cell attachment, a critical factor for tissue integration.

- Inflammatory Response : Initial studies suggest that Kevlar may induce minimal inflammatory responses when implanted in vivo, making it a favorable candidate for biomedical applications.

- Degradation Products : Understanding the degradation pathways of Kevlar 29 is essential to assess long-term biocompatibility and safety.

Properties

CAS No. |

25035-37-4 |

|---|---|

Molecular Formula |

C14H14N2O4 |

Molecular Weight |

274.27 g/mol |

IUPAC Name |

benzene-1,4-diamine;terephthalic acid |

InChI |

InChI=1S/C8H6O4.C6H8N2/c9-7(10)5-1-2-6(4-3-5)8(11)12;7-5-1-2-6(8)4-3-5/h1-4H,(H,9,10)(H,11,12);1-4H,7-8H2 |

InChI Key |

STTCDNLESVYWPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O.C1=CC(=CC=C1N)N |

Related CAS |

25035-37-4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.